p-Chloro-n-propylbenzylamine
Overview
Description
p-Chloro-n-propylbenzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a chlorine atom at the para position and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-n-propylbenzylamine typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is first alkylated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form n-propylbenzene.
Chlorination: The n-propylbenzene is then chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce the chlorine atom at the para position, yielding p-chloro-n-propylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of p-hydroxy-n-propylbenzylamine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: p-Hydroxy-n-propylbenzylamine or other substituted derivatives.
Scientific Research Applications
p-Chloro-n-propylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of p-Chloro-n-propylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propylamine group play crucial roles in its binding affinity and activity. The compound may exert its effects by disrupting cellular processes or inhibiting enzyme activity, leading to its observed biological effects .
Comparison with Similar Compounds
- p-Chloro-n-butylbenzylamine
- p-Chloro-n-ethylbenzylamine
- p-Chloro-n-methylbenzylamine
Comparison:
- p-Chloro-n-propylbenzylamine is unique due to its specific propylamine substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMTQUDHVPBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342315 | |
Record name | p-Chloro-n-propylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55245-43-7 | |
Record name | p-Chloro-n-propylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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